3-(6-Methylpyridin-2-yl)propan-1-ol is a chemical compound characterized by the molecular formula and a molecular weight of 151.21 g/mol. This compound features a propan-1-ol group attached to a pyridine ring with a methyl substituent at the 6-position. It is classified as an alcohol and a pyridine derivative, often utilized in organic synthesis and medicinal chemistry due to its structural properties and reactivity.
The synthesis of 3-(6-Methylpyridin-2-yl)propan-1-ol typically involves two main steps:
In industrial applications, optimizing reaction conditions is crucial for achieving high yields and purity. Continuous flow reactors may be employed to enhance efficiency and scalability during production, allowing for precise control over reaction parameters .
The molecular structure of 3-(6-Methylpyridin-2-yl)propan-1-ol can be represented as follows:
InChI=1S/C9H13NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,3,6-7H2,1H3
DJPVDQYTBDDIAM-UHFFFAOYSA-N
The compound exhibits a calculated exact mass of 151.099714 g/mol. Its structural features make it suitable for various chemical reactions and applications in organic synthesis .
3-(6-Methylpyridin-2-yl)propan-1-ol is capable of undergoing several types of chemical reactions:
Common reagents used in these reactions include:
These reactions highlight the versatility of 3-(6-Methylpyridin-2-yl)propan-1-ol in synthetic chemistry .
The mechanism of action for 3-(6-Methylpyridin-2-yl)propan-1-ol primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets. This interaction can lead to various biological effects depending on the application context, including potential therapeutic roles in drug development and pharmacological studies .
Some notable physical properties of 3-(6-Methylpyridin-2-yl)propan-1-ol include:
Property | Value |
---|---|
Molecular Weight | 151.21 g/mol |
Density | Not specified |
Melting Point | Not specified |
Boiling Point | Not specified |
The chemical properties include:
Property | Description |
---|---|
Solubility | Soluble in organic solvents |
Reactivity | Undergoes oxidation and substitution reactions |
These properties are essential for understanding its behavior in various chemical environments and applications .
3-(6-Methylpyridin-2-yl)propan-1-ol finds numerous applications across different scientific fields:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0